(2-Amino-4-bromo-5-fluorophenyl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
(2-amino-4-bromo-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2 |
InChI Key |
YFCFFDFBFJWQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)CO |
Origin of Product |
United States |
The Enduring Importance of Benzylic Alcohols
Benzylic alcohols, characterized by a hydroxyl group attached to a carbon atom that is, in turn, bonded to an aromatic ring, are a cornerstone of organic synthesis. Their utility stems from the reactivity of the hydroxyl group, which can readily participate in a wide range of chemical transformations. chemicalbook.com These include oxidation to form benzaldehydes or benzoic acids, esterification with carboxylic acids, and nucleophilic substitution reactions where the hydroxyl group can be replaced by other functionalities. chemicalbook.com This versatility makes benzylic alcohols indispensable intermediates in the production of pharmaceuticals, fragrances, and polymers. chemicalbook.com In the context of medicinal chemistry, the benzylic alcohol moiety can influence a drug's properties, such as enhancing solubility and providing a site for further molecular modifications to optimize biological activity. bldpharm.com
The Strategic Advantage of Fluorine and Bromine in Aromatic Systems
The introduction of halogen atoms, specifically fluorine and bromine, onto an aromatic ring is a well-established strategy in modern drug design and chemical synthesis. Each halogen imparts distinct electronic and steric properties to the molecule, influencing its reactivity, metabolic stability, and biological interactions.
Fluorine , with its high electronegativity, can significantly alter the electronic properties of the aromatic ring, often leading to changes in the acidity or basicity (pKa) of nearby functional groups. mdpi.com This modification can be crucial for optimizing a drug's binding affinity to its target receptor. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. sigmaaldrich.com The presence of fluorine on an aromatic ring can also enhance its lipophilicity, which can aid in its transport across biological membranes. www.gov.uk
Bromine , on the other hand, is a larger and more polarizable atom. Its presence on an aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks. The bromine atom serves as an excellent leaving group in these transformations, making brominated aromatics valuable building blocks for creating diverse molecular libraries. nih.gov
2 Amino 4 Bromo 5 Fluorophenyl Methanol: a Convergence of Functionality
Disconnection Approach to the this compound Framework
Retrosynthetic analysis begins with the target molecule and involves a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.in This process generates "synthons," which are idealized ionic fragments, and their corresponding "synthetic equivalents," which are the actual reagents used in the synthesis. youtube.com
For this compound, the primary functional group is the hydroxymethyl group (-CH2OH). A direct C-C bond disconnection between the aromatic ring and the hydroxymethyl group is challenging. A more practical approach is a Functional Group Interconversion (FGI), where the alcohol is retrosynthetically converted into a more synthetically accessible group, such as an aldehyde (-CHO) or a carboxylic acid (-COOH).
This FGI leads to two key precursors:
2-Amino-4-bromo-5-fluorobenzaldehyde
2-Amino-4-bromo-5-fluorobenzoic acid
These precursors are more readily synthesized or can be obtained commercially. The forward reaction from the aldehyde would involve a reduction, while the carboxylic acid would require a more powerful reducing agent.
Further disconnection of the aromatic ring substituents (amino, bromo, and fluoro groups) is then considered. The synthesis must account for the directing effects of these groups. For instance, the amino group is strongly activating and ortho-, para-directing, while the halogens (bromo and fluoro) are deactivating but also ortho-, para-directing. A common strategy involves introducing the amino group in the form of a nitro group (-NO2), which is a strong meta-director and can be reduced to an amine in a late-stage synthetic step.
A plausible retrosynthetic pathway could therefore be:
Target Molecule: this compound
FGI: Leads to 2-Amino-4-bromo-5-fluorobenzaldehyde or 2-Amino-4-bromo-5-fluorobenzoic acid.
FGI: Convert the amino group to a nitro group, leading to 4-bromo-5-fluoro-2-nitrobenzaldehyde/benzoic acid.
Disconnection (C-Br bond): Leads to 5-fluoro-2-nitrobenzaldehyde/benzoic acid.
Disconnection (C-NO2 bond): Leads to 3-fluorobenzaldehyde/benzoic acid.
This analysis identifies simple, substituted benzene (B151609) derivatives as the ultimate starting materials.
Key Synthetic Intermediates and Building Blocks
The retrosynthetic analysis highlights several crucial intermediates. The viability of a synthetic route often depends on the accessibility and reactivity of these building blocks.
The synthesis of the this compound framework can originate from various substituted benzene compounds. The choice of starting material is dictated by the desired substitution pattern and the regioselectivity of subsequent electrophilic aromatic substitution reactions.
A potential starting material could be a fluorinated benzene derivative, such as 3-fluorotoluene (B1676563) or 3-fluoroaniline. The synthetic sequence would then involve a series of steps to introduce the remaining substituents at the correct positions. For example, starting with 2-fluoroaniline, a synthetic sequence might involve:
Protection of the highly activating amino group.
Bromination at the para position relative to the amino group.
Nitration , directed by the existing substituents.
Functional group manipulation to install the aldehyde or carboxylic acid.
Reduction of the nitro group and the carbonyl function.
The interplay of activating and deactivating groups, along with their directing effects, is critical in designing a successful multi-step synthesis on the aromatic ring.
2-Amino-4-bromo-5-fluorobenzaldehyde is a direct and highly valuable precursor to the target molecule. Its aldehyde functional group can be selectively reduced to a primary alcohol without affecting the other functional groups on the aromatic ring.
The conversion of the aldehyde to this compound is typically achieved via reduction. Mild reducing agents are preferred for this transformation.
Reaction: Reduction of an aldehyde
Reagent: Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, typically used in an alcoholic solvent like methanol or ethanol. It is selective for aldehydes and ketones and will not reduce the aromatic ring or other functional groups present.
Product: this compound
The aldehyde itself can be synthesized through various methods, such as the controlled oxidation of (2-Amino-4-bromo-5-fluorophenyl)toluene or the reduction of a derivative of 2-Amino-4-bromo-5-fluorobenzoic acid.
2-Amino-4-bromo-5-fluorobenzoic acid serves as another strategic precursor for the synthesis of this compound. nih.gov The synthesis involves the reduction of both the carboxylic acid and the amino group's potential interaction with the reagent.
The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than the reduction of an aldehyde.
Reaction: Reduction of a carboxylic acid
Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), are also effective and can offer different selectivity. A similar reduction of 2-amino-5-bromobenzoic acid to the corresponding benzyl (B1604629) alcohol using LiAlH₄ has been documented. orgsyn.org
Product: this compound
This benzoic acid derivative can also be a precursor for the synthesis of the corresponding aldehyde discussed in the previous section, often through conversion to an acid chloride followed by a controlled reduction. The synthesis of the related 2-Amino-4-bromo-3-fluorobenzoic acid has been achieved from 6-bromo-7-fluoroindoline-2,3-dione. chemicalbook.com
Table 1: Key Precursors for this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2-Amino-4-bromo-5-fluorobenzaldehyde | C₇H₅BrFNO | 218.02 | Direct precursor, reduced to the target alcohol. |
| 2-Amino-4-bromo-5-fluorobenzoic acid | C₇H₅BrFNO₂ | 234.02 | Precursor, reduced to the target alcohol using strong reducing agents. nih.gov |
Reduction Chemistry for the Hydroxymethyl Group Installation
The most direct route to this compound involves the reduction of its corresponding aldehyde precursor, 2-amino-4-bromo-5-fluorobenzaldehyde. uni.lu This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol. ncert.nic.in
The reduction of aromatic aldehydes to benzylic alcohols is a fundamental transformation. minia.edu.eg Aldehydes are generally more reactive than ketones towards nucleophilic addition, which facilitates their selective reduction. ncert.nic.in Traditional methods for this conversion rely on complex metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in
Sodium borohydride is a mild and selective reducing agent, often used in protic solvents like methanol or ethanol. libretexts.org It is well-suited for reducing aldehydes and ketones without affecting more robust functional groups like esters or halogens. libretexts.orgresearchgate.net The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. libretexts.org Lithium aluminum hydride is a much stronger reducing agent, capable of reducing not only aldehydes and ketones but also carboxylic acids and esters. orgsyn.org However, its high reactivity necessitates the use of anhydrous, aprotic solvents like tetrahydrofuran (THF) and careful handling due to its violent reaction with water. orgsyn.org
For the synthesis of this compound, the chemoselective reduction of the aldehyde group is paramount to avoid reactions with the bromo and fluoro substituents. Given the options, NaBH₄ would be a more suitable choice for this specific transformation due to its milder nature.
Table 1: Comparison of Common Hydride Reducing Agents for Aldehyde Reduction
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
|---|---|---|
| Reactivity | Mild and selective | Strong and highly reactive |
| Functional Group Selectivity | Reduces aldehydes and ketones | Reduces aldehydes, ketones, esters, carboxylic acids, amides |
| Solvent | Protic (e.g., ethanol, water) libretexts.org | Aprotic (e.g., THF, diethyl ether) orgsyn.org |
| Safety | Relatively stable in air and protic solvents | Highly reactive with water and air; pyrophoric |
| Workup | Typically simple, often involving acidification or water quench libretexts.org | Requires careful quenching with a specific sequence of reagents (e.g., water, NaOH) |
Beyond traditional hydrides, modern synthetic chemistry offers a range of catalytic and more specialized stoichiometric systems that provide enhanced selectivity, milder reaction conditions, and improved safety profiles. acs.org
Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Ruthenium and platinum catalysts are particularly effective for the selective reduction of a carbonyl group to an alcohol. researchgate.net For instance, manganese-based pincer complexes have emerged as highly efficient catalysts for the hydrogenation of aldehydes under base-free conditions at room temperature, showing excellent chemoselectivity and tolerance for reducible groups like halogens, nitriles, and esters. nih.gov The hydrogenation of various substituted benzaldehydes, including those with halogen substituents, has been successfully demonstrated with high conversions using ruthenium supported on carbon (Ru/CMK-3). researchgate.net A significant advantage of catalytic hydrogenation is the generation of minimal waste, as hydrogen is the terminal reductant. thieme-connect.de
Flow Chemistry: Continuous flow technologies offer significant advantages in safety, efficiency, and scalability compared to traditional batch processes. nih.gov A notable example is the use of sodium dithionite (B78146) (Na₂S₂O₄) under flow conditions to reduce aldehydes. This method provides comparable yields to batch processes but with drastically reduced reaction times and improved safety, as it does not generate or use molecular hydrogen. nih.gov The process has demonstrated high selectivity for the reduction of aldehydes over ketones. nih.gov
Other Specialized Reagents: Systems like NaBH₄ combined with Dowex1-x8 resin have been shown to efficiently reduce a variety of carbonyl compounds, including the selective 1,2-reduction of conjugated aldehydes to their corresponding allylic alcohols. researchgate.net This indicates a high degree of chemoselectivity that would be beneficial for a multi-functionalized molecule like 2-amino-4-bromo-5-fluorobenzaldehyde.
Table 2: Overview of Modern Reduction Systems
| System | Type | Key Advantages | Relevant Conditions |
|---|---|---|---|
| Mn-PNP Pincer Complex | Catalytic (Homogeneous) | High chemoselectivity, base-free, low catalyst loading (0.05-0.1 mol%), room temperature. nih.gov | 50 bar H₂, Ethanol, 18 h nih.gov |
| Ru/CMK-3 | Catalytic (Heterogeneous) | Effective for halogenated benzaldehydes, reusable catalyst. researchgate.net | 1 MPa H₂, Ethanol, 60 °C researchgate.net |
| Sodium Dithionite | Stoichiometric (Flow) | Improved safety (no H₂), rapid reaction times, high aldehyde selectivity. nih.gov | Aqueous/isopropanol mixture, continuous flow nih.gov |
| NaBH₄/Dowex1-x8 | Stoichiometric (Heterogeneous) | High yields, mild conditions, simple workup. researchgate.net | THF, room temperature researchgate.net |
Stereoselective Synthesis Approaches
This compound is a prochiral molecule. The reduction of the aldehyde precursor, 2-amino-4-bromo-5-fluorobenzaldehyde, generates a racemic mixture of the corresponding benzylic alcohol. However, many applications in the pharmaceutical industry require enantiomerically pure compounds. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch
Biocatalytic Reduction: Enzymes offer unparalleled stereoselectivity under mild, environmentally friendly conditions. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones and aldehydes to furnish chiral alcohols with high enantiomeric excess (ee). encyclopedia.pub For example, using enzymes from plant wastes as biocatalysts has been shown to reduce benzaldehyde (B42025) to benzyl alcohol. scielo.org.mx More advanced approaches utilize self-sufficient cytochrome P450 monooxygenases, which can perform stereoselective benzylic hydroxylation on aromatic compounds to produce enantioenriched benzylic alcohols. thieme-connect.com
Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to control the stereochemical outcome of the reaction. organic-chemistry.org For instance, chiral N-heterocyclic carbene (NHC)-nickel complexes can catalyze the enantioconvergent upgrading of racemic secondary alcohols to enantioenriched tertiary alcohols. organic-chemistry.org While this specific example is for a different transformation, the principle of using chiral metal complexes is broadly applicable. The dynamic kinetic resolution (DKR) of racemic chiral alcohols, which combines a lipase (B570770) for kinetic resolution with a metal catalyst for in-situ racemization of the slower-reacting enantiomer, allows for the quantitative conversion of a racemate into a single enantiopure product. encyclopedia.pub
Table 3: Comparison of Stereoselective Synthesis Strategies
| Strategy | Method | Description | Advantages |
|---|---|---|---|
| Biocatalysis | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Enzymatic reduction of the prochiral aldehyde precursor. encyclopedia.pub | High enantioselectivity (often >99% ee), mild aqueous conditions, green. scielo.org.mx |
| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst | Enzymatic acylation of one alcohol enantiomer combined with racemization of the other. encyclopedia.pub | Theoretical 100% yield of a single enantiomer derivative, broad substrate scope. encyclopedia.pub |
| Chiral Auxiliaries | Substrate Control | An enantiopure group is temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. ethz.ch | Predictable and high diastereoselectivity. ethz.ch |
| Asymmetric Catalysis | Chiral Metal Complex | A chiral ligand complexed to a metal center catalyzes the enantioselective reduction. organic-chemistry.org | Low catalyst loading, high turnover numbers. |
Chemo- and Regioselective Functionalization Strategies
The synthesis of a complex molecule like this compound requires precise control over both chemical reactivity (chemoselectivity) and positional reactivity (regioselectivity).
Chemoselectivity: The primary challenge in the final step is the chemoselective reduction of the aldehyde in the presence of the aryl-bromide and aryl-fluoride bonds, which can be susceptible to reduction under harsh conditions (hydrogenolysis). thieme-connect.de As discussed, catalysts like Mn-PNP pincer complexes are designed for this purpose, showing high tolerance for halogens. nih.gov Similarly, the use of AlCl₃ with polymethylhydrosiloxane (B1170920) (PMHS) has been reported for the highly chemoselective reductive amination of carbonyls, tolerating halogens, nitro groups, and nitriles, highlighting the potential for selective transformations on such scaffolds. rsc.org
Regioselectivity: The synthesis of the precursor, 2-amino-4-bromo-5-fluorobenzaldehyde, itself demands high regioselectivity. The placement of the bromo and fluoro substituents at specific positions on the aniline (B41778) ring is critical. This is typically achieved through electrophilic aromatic substitution, where the directing effects of the existing substituents (e.g., the amino or a protected form thereof) guide the incoming electrophile (e.g., Br⁺) to the desired position. The relative positioning of the substituents is crucial for the final compound's properties. For example, in the synthesis of related fluorinated pyrimidines and pyrazoles, the regioselectivity of cyclization reactions is key to obtaining the correct isomer. nih.govresearchgate.net
A plausible synthetic route to the aldehyde precursor could involve the formylation of 2-amino-4-bromo-5-fluorophenol (B576785) nih.gov or the controlled halogenation of a simpler aminobenzaldehyde derivative. The synthesis of functionalized benzaldehydes can also be achieved via one-pot reduction/cross-coupling procedures from Weinreb amides, which offers a modular approach to differently substituted aromatic aldehydes. rug.nl
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vixra.orgchemrxiv.org These principles are increasingly important in pharmaceutical and fine chemical manufacturing.
Catalysis over Stoichiometry: The use of catalytic methods, such as the manganese-catalyzed hydrogenation nih.gov or reductive amination using catalytic AlCl₃ rsc.org, is a core green chemistry principle. Catalytic processes reduce waste compared to stoichiometric reagents like LiAlH₄ or NaBH₄, which are consumed in the reaction and generate significant inorganic byproducts. ijtsrd.com
Benign Reagents and Solvents: The development of methods that use less hazardous reagents is crucial. The use of sodium dithionite in water/isopropanol is a greener alternative to pyrophoric metal hydrides in anhydrous organic solvents. nih.gov Similarly, biocatalytic reductions operate in water at ambient temperature and pressure, representing an ideal green synthetic method. scielo.org.mxthieme-connect.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation, where H₂ is the reductant, has excellent atom economy. thieme-connect.de One-pot procedures, such as the reduction/cross-coupling synthesis of substituted benzaldehydes, also improve efficiency and reduce waste from intermediate workups and purifications. rug.nl
Table 4: Application of Green Chemistry Principles to Synthesis
| Principle | Green Approach | Example in Context |
|---|---|---|
| Catalysis | Replace stoichiometric reagents with catalysts. | Using a Mn-pincer complex nih.gov or Ru/C researchgate.net for hydrogenation instead of NaBH₄. |
| Safer Solvents & Reagents | Use non-toxic solvents and less hazardous reagents. | Biocatalysis in water scielo.org.mx or using sodium dithionite in aqueous media nih.gov instead of LiAlH₄ in THF. |
| Atom Economy | Maximize incorporation of starting materials. | Catalytic hydrogenation where H₂ is the only reagent consumed besides the substrate. thieme-connect.de |
| Process Intensification | Use one-pot or flow chemistry approaches. | One-pot synthesis of the aldehyde precursor rug.nl or flow chemistry for the reduction step. nih.gov |
Chemical Transformations and Derivatization of 2 Amino 4 Bromo 5 Fluorophenyl Methanol
Reactivity at the Benzylic Alcohol Moiety
The benzylic alcohol group in (2-Amino-4-bromo-5-fluorophenyl)methanol is a primary alcohol, which can undergo a variety of chemical reactions, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 2-Amino-4-bromo-5-fluorobenzaldehyde. This transformation is a crucial step in the synthesis of various heterocyclic compounds and other complex organic molecules. Several oxidizing agents can be employed for this purpose, with manganese dioxide (MnO₂) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-based systems being common choices due to their mildness and selectivity for primary alcohols. researchgate.netresearchgate.net
The oxidation using activated manganese dioxide is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. researchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
Alternatively, TEMPO-mediated oxidation, often in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS), provides an efficient and selective method for the conversion of primary alcohols to aldehydes under mild conditions. Copper(I) salts can also be used as catalysts in TEMPO-based oxidations. researchgate.net
Table 1: Representative Oxidation Reactions of this compound
| Oxidizing Agent/System | Solvent | Temperature | Typical Yield (%) | Product |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature | 85-95 | 2-Amino-4-bromo-5-fluorobenzaldehyde |
| TEMPO/NaOCl | Dichloromethane/Water | 0 °C to Room Temperature | 90-98 | 2-Amino-4-bromo-5-fluorobenzaldehyde |
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers through various synthetic methodologies.
Esterification: Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method for synthesizing esters. The reaction is typically driven to completion by removing the water formed during the reaction. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) can provide the corresponding esters in high yields under milder conditions.
Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of a primary alkyl halide is crucial to favor the S\N2 pathway and avoid elimination side reactions. wikipedia.orgmsu.edu
Table 2: Illustrative Esterification and Etherification Reactions
| Reaction Type | Reagent 1 | Reagent 2 | Catalyst/Base | Product |
| Esterification | Acetic Anhydride | Pyridine | - | (2-Amino-4-bromo-5-fluorobenzyl) acetate |
| Etherification | Sodium Hydride (NaH) | Methyl Iodide | - | 1-(Bromomethyl)-2-(methoxymethyl)-4-fluoro-5-nitrobenzene* |
*Product shown is for a structurally related compound due to lack of direct data for the target molecule.
Nucleophilic Substitution Reactions
The benzylic hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. libretexts.orgucsb.eduunco.edu Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl (B1604629) chloride or bromide. These halides can then be displaced by a variety of nucleophiles to introduce new functional groups at the benzylic position. The hydroxyl group can also be activated by protonation under strongly acidic conditions, allowing for substitution by nucleophiles that are stable in acid. libretexts.org
Transformations Involving the Aromatic Amine Group
The aromatic amine group in this compound is a versatile handle for a range of chemical modifications, including acylation, sulfonylation, and diazotization reactions.
Acylation and Sulfonylation Reactions
Acylation: The primary aromatic amine can be readily acylated with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(2-(hydroxymethyl)-5-bromo-4-fluorophenyl)acetamide. This reaction is often used to protect the amino group or to introduce specific acyl moieties for structure-activity relationship studies. It is important to note that without a protecting group on the alcohol, acylation may occur at both the amine and the alcohol. nih.gov
Sulfonylation: Similarly, the amino group can be sulfonylated by reacting with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base to afford sulfonamides. drugbank.com These sulfonamide derivatives are of interest in medicinal chemistry.
Table 3: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Base | Product |
| Acylation | Acetyl Chloride | Pyridine | N-(5-Bromo-4-fluoro-2-(hydroxymethyl)phenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Triethylamine | N-(5-Bromo-4-fluoro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide |
Diazotization and Subsequent Transformations
The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). mnstate.eduorganic-chemistry.orgnih.govlibretexts.org The resulting diazonium salt is a valuable intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com
The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halides (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, typically using a copper(I) salt as a catalyst. wikipedia.orgmasterorganicchemistry.com This provides a powerful method for introducing further diversity into the aromatic ring of the molecule. For example, treatment of the diazonium salt with copper(I) chloride would yield (2-Chloro-4-bromo-5-fluorophenyl)methanol.
Table 4: Illustrative Diazotization and Sandmeyer Reactions
| Reaction Sequence | Reagent 1 | Reagent 2 | Product |
| Diazotization | Sodium Nitrite (NaNO₂) / HCl (aq) | - | 2-Bromo-4-fluoro-5-(hydroxymethyl)benzenediazonium chloride |
| Sandmeyer Reaction | Copper(I) Chloride (CuCl) | - | (2-Chloro-4-bromo-5-fluorophenyl)methanol |
| Sandmeyer Reaction | Copper(I) Bromide (CuBr) | - | (2,4-Dibromo-5-fluorophenyl)methanol |
| Sandmeyer Reaction | Potassium Iodide (KI) | - | (2-Bromo-4-fluoro-5-iodo-phenyl)methanol |
Protecting Group Strategies for the Amine Functionality
The primary amino group in this compound is a nucleophilic and basic center, often requiring protection to prevent unwanted side reactions during subsequent synthetic steps. The choice of a suitable protecting group is crucial and depends on the specific reaction conditions to be employed. Common strategies for the N-protection of anilines can be adapted for this molecule.
Key considerations for selecting a protecting group include its ease of introduction, stability under various reaction conditions (e.g., acidic, basic, oxidative, reductive), and the facility of its removal to regenerate the free amine. For substituted anilines, carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to a wide range of non-acidic conditions, while being readily cleaved with acids like trifluoroacetic acid (TFA). The Cbz group, introduced using benzyl chloroformate, is stable to acidic and basic conditions and is commonly removed by catalytic hydrogenation.
Another important class of protecting groups for anilines are amides, such as the acetyl (Ac) and pivaloyl (Piv) groups. These are generally more robust than carbamates and require more forcing conditions for their removal, such as strong acid or base hydrolysis. Sulfonamides, for instance, the tosyl (Ts) group, offer another level of protection, being very stable to a broad spectrum of reagents. Their cleavage, however, can be challenging.
The following table summarizes common protecting groups applicable to the amine functionality of this compound:
| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or Base Hydrolysis |
| Pivaloyl | Piv | Pivaloyl chloride | Strong Acid or Base Hydrolysis |
| Tosyl | Ts | Tosyl chloride | Strong Acid (e.g., HBr/AcOH) |
Reactions at the Bromo- and Fluoro-Substituted Aromatic Ring
The halogen substituents on the aromatic ring of this compound are key handles for carbon-carbon and carbon-heteroatom bond formation, significantly expanding its synthetic potential.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. nobelprize.org The differential reactivity of the C-Br and C-F bonds in this compound allows for selective transformations. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed processes, enabling regioselective coupling at the bromine-substituted position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. nih.gov For this compound, a Suzuki coupling would selectively replace the bromine atom, leaving the fluorine atom intact.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted styrenes and other vinylarenes. thieme-connect.de The regioselectivity of the arylation on the alkene is influenced by steric and electronic factors.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.uk This method provides access to arylalkynes, which are versatile intermediates in organic synthesis.
The following table illustrates the general schemes for these palladium-catalyzed cross-coupling reactions at the bromine position of a protected derivative of this compound (PG = Protecting Group).
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Biaryl |
| Heck | R-CH=CH₂ | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comyoutube.com For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In this compound, the fluorine atom, being more electronegative, is generally a better leaving group in SNAr reactions than bromine, especially when the ring is sufficiently activated. youtube.com
The reactivity in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend observed in many other substitution reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom. youtube.com Therefore, under appropriate conditions with a strong nucleophile, selective substitution of the fluorine atom may be achievable.
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with various electrophiles.
In the case of this compound, both the amino (or a protected amino group) and the hydroxymethyl (or a protected derivative) functionalities can potentially act as DMGs. The relative directing ability of these groups and the other substituents on the ring will determine the site of metalation. The amino group and its protected forms, such as amides and carbamates, are known to be effective DMGs. nih.gov This strategy could potentially allow for the introduction of a substituent at the C6 position, ortho to the amino group.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.org The diverse functionalities of this compound make it an attractive building block for the synthesis of complex heterocyclic structures via MCRs.
For instance, the amino group can participate as a nucleophile in reactions such as the Ugi or Passerini reactions. The aromatic aldehyde that could be generated from the oxidation of the hydroxymethyl group can be a key component in various MCRs, including the Hantzsch pyridine synthesis, the Biginelli reaction, or the synthesis of 2-amino-4H-chromenes. researchgate.netresearchgate.net The incorporation of this substituted phenyl ring into these scaffolds can lead to the rapid generation of libraries of complex molecules with potential biological activities.
Strategic Applications of 2 Amino 4 Bromo 5 Fluorophenyl Methanol in Complex Molecule Synthesis
A Versatile Precursor in Heterocyclic Chemistry
The inherent functionalities of (2-Amino-4-bromo-5-fluorophenyl)methanol make it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The presence of both a nucleophilic amino group and a hydroxymethyl group allows for intramolecular cyclization reactions, while the bromo and fluoro substituents can be utilized for further functionalization, thereby enabling the generation of a wide array of derivatives.
Crafting Nitrogen-Containing Heterocycles
The primary amino group in this compound serves as a key reactive site for the construction of nitrogen-containing heterocycles. This is exemplified in its use as a precursor for the synthesis of substituted quinazolines. In a multi-step synthesis, the amino group can participate in a cyclization reaction with a suitable co-reactant to form the core quinazoline structure. For instance, reaction with a dicarbonyl compound or its equivalent, followed by cyclization and aromatization, can yield a quinazoline ring system. The bromo and fluoro substituents on the phenyl ring are retained during this process, offering opportunities for subsequent cross-coupling reactions to introduce additional complexity and modulate the pharmacological properties of the final molecule.
A notable application of this compound in this context is its role as a key intermediate in the synthesis of GSPT1 (G1 to S phase transition 1) degrader compounds. In a documented synthetic route, this aminobenzyl alcohol is a crucial starting material for the construction of a complex heterocyclic system that ultimately forms part of the final degrader molecule.
Assembling Oxygen-Containing Heterocycles
While the amino group is pivotal for nitrogen-containing heterocycles, the presence of the adjacent hydroxymethyl group opens pathways for the synthesis of oxygen-containing heterocyclic systems. Through intramolecular cyclization reactions involving the amino and hydroxyl functionalities, this compound can be converted into benzoxazine derivatives. This transformation can be achieved by reacting the starting material with an aldehyde or ketone. The initial condensation of the amino group with the carbonyl compound forms an imine, which is then followed by an intramolecular cyclization where the hydroxyl group attacks the iminium ion, leading to the formation of the 1,3-benzoxazine ring. The bromo and fluoro substituents on the aromatic ring provide handles for further synthetic manipulations, allowing for the creation of a library of substituted benzoxazines with potential applications in materials science and medicinal chemistry.
A Key Component in the Synthesis of Advanced Organic Scaffolds
Beyond the synthesis of simple heterocyclic rings, this compound serves as a valuable scaffold for the construction of more elaborate and advanced organic frameworks. The trifunctional nature of the molecule—an aniline (B41778), a benzyl (B1604629) alcohol, and a halogenated aromatic ring—provides multiple points for diversification. This allows for the strategic and sequential introduction of various functional groups and molecular fragments, leading to the assembly of complex structures with tailored properties.
The bromo substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the connection of the core phenyl ring to other aromatic or aliphatic systems. The fluoro group, on the other hand, can influence the electronic properties and metabolic stability of the final molecule, which is a desirable feature in the design of new therapeutic agents. The amino and hydroxymethyl groups can be further modified or protected as needed during a synthetic sequence, adding to the versatility of this building block.
Case Study: Synthesis of GSPT1 Degrader Compounds
A significant and recent application of this compound is its use in the synthesis of potent GSPT1 degrader compounds. GSPT1 is a protein involved in the termination of translation and is a therapeutic target in certain cancers. Targeted protein degradation has emerged as a powerful therapeutic modality, and the development of small molecules that can induce the degradation of GSPT1 is an active area of research.
| Reactant 1 | Reactant 2 | Product |
| This compound | A suitable carboxylic acid derivative | An amide intermediate |
This amide intermediate then undergoes further transformations, including cyclization and coupling reactions, to yield the final GSPT1 degrader. This case study highlights the strategic importance of this compound in providing a pre-functionalized aromatic core that facilitates the efficient construction of complex and biologically active molecules.
Future Directions and Emerging Research Avenues for 2 Amino 4 Bromo 5 Fluorophenyl Methanol
Novel Synthetic Route Discovery
Emerging methodologies in C-H functionalization present a particularly promising avenue for the synthesis of (2-Amino-4-bromo-5-fluorophenyl)methanol and its analogs. Directing group-assisted C-H activation strategies could enable the late-stage introduction of the hydroxymethyl group onto a pre-functionalized aniline (B41778) core, offering a more convergent and flexible approach. Furthermore, the development of novel palladium catalysts with specialized ligands, such as S,O-ligands, has shown success in the para-selective C–H olefination of aniline derivatives, a technology that could be adapted for the introduction of other functional groups. uva.nl
Chemoenzymatic synthesis represents another burgeoning area of research. The use of enzymes, such as lipases, for the stereoselective synthesis of substituted benzylic alcohols offers a green and highly selective alternative to traditional chemical methods. researchgate.netmdpi.com Future investigations could explore the enzymatic resolution of racemic this compound or the direct enzymatic synthesis from prochiral precursors, providing access to enantiomerically pure forms of this valuable intermediate.
Photochemical methods are also gaining traction as powerful tools in organic synthesis. chemistryworld.com The development of photoredox-catalyzed reactions could open new pathways for the construction of the this compound scaffold under mild and environmentally benign conditions. These approaches could involve novel bond formations that are not accessible through traditional thermal methods.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Functionalization | Increased efficiency, modularity, and late-stage modification. | Development of novel directing groups and catalysts for regioselective hydroxymethylation. |
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, and improved sustainability. | Identification of suitable enzymes for kinetic resolution or asymmetric synthesis. researchgate.netmdpi.com |
| Photochemical Methods | Access to unique reactivity, mild conditions, and use of light as a reagent. chemistryworld.com | Design of novel photoredox catalysts and reaction pathways for scaffold construction. |
Advanced Catalytic Systems for Derivatization
The inherent functionality of this compound, comprising an amino group, a bromine atom, a fluorine atom, and a primary alcohol, provides multiple handles for derivatization. Future research will undoubtedly focus on the development of advanced catalytic systems to selectively modify these functional groups with high precision and efficiency.
Organocatalysis is a rapidly evolving field that offers metal-free alternatives for asymmetric transformations. beilstein-journals.orgunits.itnih.govnih.govresearchgate.net Chiral organocatalysts could be employed for the asymmetric derivatization of the amino or hydroxyl groups of this compound, leading to the synthesis of chiral ligands, catalysts, or biologically active molecules. For instance, asymmetric acylation or alkylation of the amino group, or the esterification of the alcohol, could be achieved with high enantioselectivity.
Photocatalysis also presents exciting opportunities for the derivatization of this compound. Visible-light-mediated photocatalysis can enable a range of transformations under mild conditions. For example, the selective oxidation of the benzylic alcohol to the corresponding aldehyde, a key synthetic intermediate, can be achieved using photocatalytic methods, avoiding the use of harsh or stoichiometric oxidants.
Advanced Palladium Catalysis continues to be a cornerstone of modern organic synthesis. Future research will likely focus on the development of more active and selective palladium catalysts for cross-coupling reactions involving the bromine atom of this compound. This could include the use of novel phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate challenging coupling reactions with a broader range of coupling partners.
| Catalytic System | Target Transformation | Potential Advantages |
| Organocatalysis | Asymmetric acylation, alkylation, esterification. beilstein-journals.orgunits.itnih.govnih.govresearchgate.net | Metal-free, environmentally benign, access to chiral derivatives. |
| Photocatalysis | Selective oxidation of the alcohol to the aldehyde. | Mild reaction conditions, high selectivity, use of light as a sustainable energy source. |
| Advanced Palladium Catalysis | Cross-coupling reactions at the bromine position. | Access to a wide range of derivatives, high efficiency, and functional group tolerance. |
Exploration of New Application Domains in Organic Synthesis
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a diverse array of complex organic molecules. While its use in the synthesis of heterocyclic compounds is established, future research is expected to uncover new and exciting applications.
One promising area is in the field of materials science . The presence of fluorine and bromine atoms can impart unique electronic and photophysical properties to organic molecules. Derivatives of this compound could be explored as building blocks for the synthesis of novel organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), or other functional organic materials. The tunability of the electronic properties through derivatization of the amino and hydroxyl groups makes this an intriguing scaffold for materials discovery. Halogenated aniline derivatives have been studied for their charge transfer mobility, suggesting potential in organic semiconductors. datapdf.com
In medicinal chemistry , the trifunctionalized core of this compound can serve as a versatile scaffold for the development of new therapeutic agents. The amino, bromo, and hydroxymethyl groups can be independently modified to create libraries of compounds for biological screening. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates. Future patent literature may reveal its incorporation into novel pharmaceutical compounds.
Furthermore, the compound can be utilized as a precursor for the synthesis of polyfunctionalized aniline derivatives with complex substitution patterns that are difficult to access through other methods. uva.nlresearchgate.net These highly substituted anilines are valuable intermediates in the synthesis of agrochemicals, dyes, and other specialty chemicals. researchgate.net
| Application Domain | Potential Role of this compound | Key Research Focus |
| Materials Science | Precursor to novel organic electronic materials. datapdf.comresearchgate.net | Synthesis and characterization of derivatives with tailored photophysical and electronic properties. |
| Medicinal Chemistry | Versatile scaffold for drug discovery. | Design and synthesis of compound libraries for biological evaluation. |
| Specialty Chemicals | Intermediate for complex and highly functionalized anilines. uva.nlresearchgate.netresearchgate.net | Development of efficient methods for the elaboration of the core structure. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow and automated platforms is a paradigm shift in modern chemistry. The integration of the synthesis and derivatization of this compound with these technologies offers significant advantages in terms of efficiency, safety, and scalability.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The synthesis of halogenated anilines and related compounds has been successfully demonstrated in flow reactors. Future work could focus on developing a continuous flow process for the multi-step synthesis of this compound, minimizing manual handling and improving reproducibility.
Automated synthesis platforms , often coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of existing ones. An automated system could be employed to rapidly screen a wide range of catalysts and reaction conditions for the derivatization of this compound. This would enable the rapid identification of optimal conditions for a desired transformation, significantly reducing development time.
The synergy between machine learning and automated synthesis is a particularly exciting frontier. Machine learning algorithms can be used to analyze data from high-throughput experiments and predict the optimal conditions for a given reaction. This data-driven approach can guide the automated platform to efficiently explore the reaction space and identify novel reaction conditions that might not be discovered through traditional methods.
| Technology | Application to this compound | Future Research Directions |
| Flow Chemistry | Continuous and scalable synthesis of the parent compound and its derivatives. | Development of integrated multi-step flow processes with in-line analysis. |
| Automated Synthesis | High-throughput screening of catalysts and reaction conditions for derivatization. | Miniaturization of reactions to conserve starting materials and increase throughput. |
| Machine Learning | Optimization of reaction conditions and prediction of novel reactivity. | Integration of machine learning algorithms with automated platforms for autonomous reaction discovery. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
